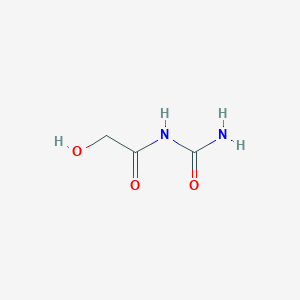
(2-Hydroxyacetyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxyacetyl)urea, also known as N-glycoloylurea, is an organic compound with the molecular formula C3H6N2O3. It is a derivative of urea, where one of the hydrogen atoms is replaced by a hydroxyacetyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Hydroxyacetyl)urea can be synthesized through several methods. One common method involves the reaction of urea with glycolic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, this compound is produced using a continuous process that involves the reaction of urea with glycolic acid in the presence of a catalyst. The reaction mixture is then purified through crystallization or other separation techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxyacetyl)urea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler compounds.
Substitution: It can undergo substitution reactions where the hydroxyacetyl group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxides, while reduction can produce simpler urea derivatives .
Scientific Research Applications
(2-Hydroxyacetyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of polymers, resins, and other industrial materials .
Mechanism of Action
The mechanism of action of (2-Hydroxyacetyl)urea involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context. The hydroxyacetyl group plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Hydroxyurea: A compound with similar structure but different functional groups.
Thiourea: Contains sulfur instead of oxygen in its structure.
Carbamoylurea: Another derivative of urea with different substituents .
Uniqueness
(2-Hydroxyacetyl)urea is unique due to its specific hydroxyacetyl group, which imparts distinct chemical and biological properties. This makes it valuable in various applications where other urea derivatives may not be as effective .
Properties
Molecular Formula |
C3H6N2O3 |
|---|---|
Molecular Weight |
118.09 g/mol |
IUPAC Name |
N-carbamoyl-2-hydroxyacetamide |
InChI |
InChI=1S/C3H6N2O3/c4-3(8)5-2(7)1-6/h6H,1H2,(H3,4,5,7,8) |
InChI Key |
RYDVBNBVYVMEDT-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)NC(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















